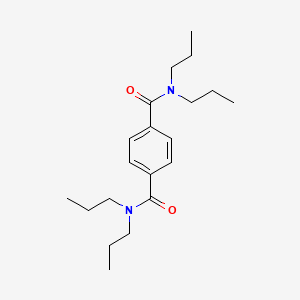
N,N,N',N'-tetrapropylterephthalamide
Vue d'ensemble
Description
N,N,N',N'-tetrapropylterephthalamide (TPTA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. TPTA is a type of amide that is derived from terephthalic acid, which is a common precursor for many industrial chemicals. TPTA is a white, crystalline solid that is soluble in organic solvents and has a melting point of 97-99°C.
Mécanisme D'action
N,N,N',N'-tetrapropylterephthalamide acts as a chelating agent, which means that it can form stable complexes with metal ions. The mechanism of action involves the coordination of the metal ion with the nitrogen atoms of the N,N,N',N'-tetrapropylterephthalamide molecule, forming a stable complex. This complexation process is highly selective and can be used to separate and isolate specific metal ions from a mixture.
Biochemical and Physiological Effects:
N,N,N',N'-tetrapropylterephthalamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. N,N,N',N'-tetrapropylterephthalamide has been used as a model compound to study the interaction of metal ions with biological molecules, such as proteins and enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N,N,N',N'-tetrapropylterephthalamide in laboratory experiments include its high selectivity for metal ions, its low toxicity, and its ease of use. N,N,N',N'-tetrapropylterephthalamide can be easily synthesized in the laboratory and can be used for a wide range of applications, including analytical chemistry and materials science. The limitations of using N,N,N',N'-tetrapropylterephthalamide include its limited solubility in water, which can make it difficult to use in aqueous solutions. Additionally, N,N,N',N'-tetrapropylterephthalamide can be expensive to synthesize, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on N,N,N',N'-tetrapropylterephthalamide. One potential area of research is the development of new synthesis methods that can improve the yield and purity of N,N,N',N'-tetrapropylterephthalamide. Another area of research is the application of N,N,N',N'-tetrapropylterephthalamide in the development of new materials, such as metal-organic frameworks and nanoparticles. Additionally, N,N,N',N'-tetrapropylterephthalamide can be used as a model compound to study the interaction of metal ions with biological molecules, which can provide insights into the mechanisms of metal toxicity and the development of new therapies for metal-related diseases.
Applications De Recherche Scientifique
N,N,N',N'-tetrapropylterephthalamide has been extensively studied for its applications in various scientific fields, including materials science, analytical chemistry, and biochemistry. N,N,N',N'-tetrapropylterephthalamide is a useful ligand for the selective extraction and separation of metal ions from aqueous solutions. It has been used for the detection and quantification of heavy metals in environmental samples, such as water and soil.
Propriétés
IUPAC Name |
1-N,1-N,4-N,4-N-tetrapropylbenzene-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-5-13-21(14-6-2)19(23)17-9-11-18(12-10-17)20(24)22(15-7-3)16-8-4/h9-12H,5-8,13-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXVJEPJWPHBQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC=C(C=C1)C(=O)N(CCC)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(benzyloxy)-3-methoxyphenyl]-N-methyl-N-(1-naphthylmethyl)methanamine](/img/structure/B3742289.png)
![methyl 4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}benzoate](/img/structure/B3742294.png)
![2-nitro-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3742311.png)


![N-(3-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3742339.png)
![3,5-dibromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid](/img/structure/B3742342.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3742351.png)



![N-{2-[(diphenylphosphoryl)methyl]phenyl}-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide](/img/structure/B3742374.png)
![4-[2-(4-chlorophenyl)hydrazino]-2,6-dimethylnicotinamide](/img/structure/B3742377.png)
